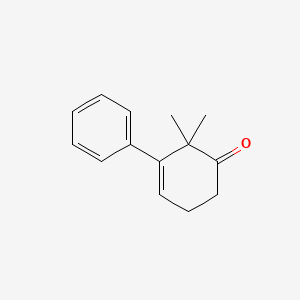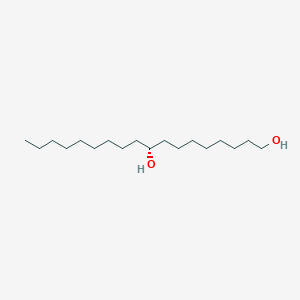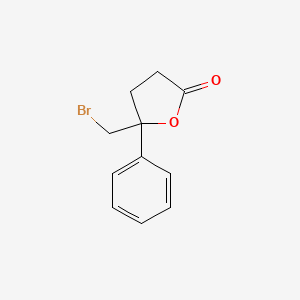![molecular formula C10H21N2O6P B14264689 N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine CAS No. 134824-72-9](/img/structure/B14264689.png)
N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a phosphoryl group bonded to two isopropyl groups and a glycylglycine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine typically involves the reaction of phosphoryl chloride with isopropanol to form bis(isopropyl)phosphoryl chloride. This intermediate is then reacted with glycylglycine under controlled conditions to yield the final product. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the compound is produced efficiently and meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form phosphoryl derivatives.
Reduction: Reduction reactions can modify the phosphoryl group, potentially leading to different functional groups.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce a variety of alkyl or aryl derivatives.
Scientific Research Applications
N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-{Bis[(methyl)oxy]phosphoryl}glycylglycine
- N-{Bis[(ethyl)oxy]phosphoryl}glycylglycine
- N-{Bis[(butyl)oxy]phosphoryl}glycylglycine
Uniqueness
N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine is unique due to its specific combination of isopropyl groups and glycylglycine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, highlighting its potential for specialized uses.
Properties
| 134824-72-9 | |
Molecular Formula |
C10H21N2O6P |
Molecular Weight |
296.26 g/mol |
IUPAC Name |
2-[[2-[di(propan-2-yloxy)phosphorylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H21N2O6P/c1-7(2)17-19(16,18-8(3)4)12-5-9(13)11-6-10(14)15/h7-8H,5-6H2,1-4H3,(H,11,13)(H,12,16)(H,14,15) |
InChI Key |
WWQMVUXPEKFDPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(NCC(=O)NCC(=O)O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



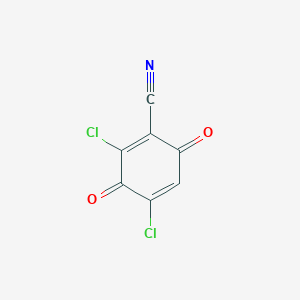
![[(1S,2S)-2-propylcyclopropyl]methanol](/img/structure/B14264620.png)
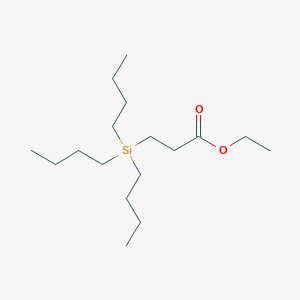
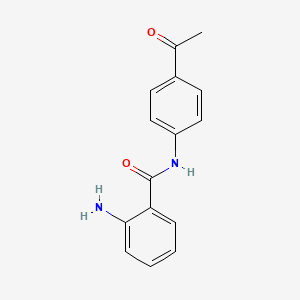
![2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]acetic acid](/img/structure/B14264655.png)
